molecular formula C16H12BrN3O4 B14561773 5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide CAS No. 62162-88-3

5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide

Cat. No.: B14561773
CAS No.: 62162-88-3
M. Wt: 390.19 g/mol
InChI Key: IWKCVJXFQXMOLM-UHFFFAOYSA-M
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Description

5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide typically involves the reaction of 5-nitroquinoline with 4-nitrobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinoline: Shares the quinoline core structure but lacks the 4-nitrophenylmethyl group.

    4-Nitrobenzyl Bromide: Contains the nitrobenzyl moiety but lacks the quinoline structure.

    Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

5-Nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium bromide is unique due to the presence of both nitro and quinoline moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

62162-88-3

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

5-nitro-1-[(4-nitrophenyl)methyl]quinolin-1-ium;bromide

InChI

InChI=1S/C16H12N3O4.BrH/c20-18(21)13-8-6-12(7-9-13)11-17-10-2-3-14-15(17)4-1-5-16(14)19(22)23;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

IWKCVJXFQXMOLM-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=[N+]2CC3=CC=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

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